molecular formula C10H12N4O2S3 B2611172 1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine CAS No. 2097901-38-5

1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine

Cat. No.: B2611172
CAS No.: 2097901-38-5
M. Wt: 316.41
InChI Key: VQXCFGWYXBNOQC-UHFFFAOYSA-N
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Description

1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine is a complex organic compound that features a thiadiazole ring and a thiophene sulfonyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the Thiophene Sulfonyl Group: This step involves sulfonylation reactions where thiophene is treated with sulfonyl chloride in the presence of a base.

    Coupling with Piperazine: The final step involves coupling the thiadiazole and thiophene sulfonyl intermediates with piperazine under suitable conditions, often using a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    1-(1,2,5-Thiadiazol-3-yl)piperazine: Lacks the thiophene sulfonyl group.

    4-(Thiophene-2-sulfonyl)piperazine: Lacks the thiadiazole ring.

    1-(1,2,5-Thiadiazol-3-yl)-4-(phenylsulfonyl)piperazine: Contains a phenylsulfonyl group instead of a thiophene sulfonyl group.

Uniqueness

1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine is unique due to the presence of both the thiadiazole and thiophene sulfonyl groups, which might confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(4-thiophen-2-ylsulfonylpiperazin-1-yl)-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S3/c15-19(16,10-2-1-7-17-10)14-5-3-13(4-6-14)9-8-11-18-12-9/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXCFGWYXBNOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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